1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)15(23)12-22(11-13-7-3-1-4-8-13)16(24)21-14-9-5-2-6-10-14/h1-10,15,23H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSENVSORJPEBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(C(F)(F)F)O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165295 | |
| Record name | N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-80-9 | |
| Record name | N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isocyanate with 3,3,3-trifluoro-2-hydroxypropylamine under controlled conditions to form the desired urea derivative . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted urea derivatives.
Scientific Research Applications
1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of enzymatic activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: This compound also contains a trifluoromethyl group and a phenyl group but differs in its overall structure and functional groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar to the previous compound, it contains a trifluoromethyl group and a phenyl group but has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS No. 478258-80-9) is a synthetic organic compound with the molecular formula . It is characterized by a trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in oncology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 338.32 g/mol |
| CAS Number | 478258-80-9 |
The biological activity of this compound is primarily attributed to its interaction with cellular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzymatic activities and alter cellular signaling pathways. This mechanism is crucial for its potential applications in cancer therapy and other diseases.
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar urea derivatives, indicating that compounds with similar structural features can exhibit significant antiproliferative effects on various cancer cell lines. For instance:
- Inhibitory Effects : Compounds bearing a phenyl urea unit demonstrated selective inhibitory activity against tumor cell lines such as HT-29 (colorectal cancer) and A549 (lung cancer) while showing lower toxicity towards non-tumor cells like HEK-293 .
Case Study: Selective Index Evaluation
A selectivity index (SI) was calculated to assess the preferential activity of these compounds towards cancer cells compared to normal cells. The SI is defined as:
Where a higher SI indicates better selectivity for cancer cells. Compounds with SI values above 1 were considered promising candidates for further development .
Antimicrobial Activity
Preliminary screenings have suggested that this compound may also possess antimicrobial properties. The presence of the trifluoromethyl group is hypothesized to contribute to its efficacy against various microbial strains.
Research Applications
The compound is being investigated for its potential roles in:
- Pharmaceutical Development : As a building block for synthesizing more complex molecules with therapeutic properties.
- Agrochemicals : Due to its unique chemical structure, it may be useful in developing new agrochemical agents.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it can be compared with other related compounds:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | Similar trifluoromethyl group | Moderate anticancer activity |
| 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | Similarity in functional groups | Limited activity |
This comparison highlights how variations in structure can influence biological activity and therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea?
The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the benzyl-phenyl urea backbone, followed by introducing the trifluoro-hydroxypropyl moiety. Gold(I)-catalyzed cyclization of alkynyl precursors (e.g., 2-alkynyl thioanisoles) can establish aromatic cores, while subsequent functionalization via nucleophilic substitution or coupling reactions introduces the hydroxypropyl and trifluoromethyl groups. Reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., Pd or Au complexes) are critical for optimizing yield and purity .
Q. Which analytical techniques are suitable for characterizing this compound?
High-resolution mass spectrometry (HRMS) using instruments like the Q Exactive Orbitrap provides precise molecular weight and fragmentation patterns, essential for confirming the molecular formula (e.g., C₁₆H₁₅F₃N₂O₂) . X-ray crystallography (e.g., triclinic P1 systems) resolves 3D structural features, including hydrogen-bonding networks and stereochemistry . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and FTIR validate functional groups and regioselectivity.
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
Empirical testing in solvents (e.g., DMSO, ethanol, aqueous buffers) under varying pH and temperatures is necessary. Stability studies under oxidative (H₂O₂) or photolytic conditions should be conducted, with HPLC monitoring degradation products. Pre-formulation studies using thermal gravimetric analysis (TGA) can assess thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Orthogonal validation is key. For example, discrepancies in mass spectral fragmentation (e.g., unexpected adducts) can be resolved by comparing ESI vs. MALDI ionization methods . Conflicting NMR signals (e.g., overlapping peaks) may require advanced 2D techniques (NOESY, ROESY) or computational NMR prediction tools. Crystallographic data provide definitive proof of structure, resolving ambiguities from solution-based methods .
Q. How can computational modeling predict the compound's biological targets and mechanism of action?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) against protein databases (PDB) identifies potential binding sites, such as kinase or enzyme active sites. Pharmacophore modeling aligns the compound's functional groups (urea, trifluoro-hydroxypropyl) with known inhibitors (e.g., kinase or protease inhibitors). MD simulations (GROMACS, AMBER) assess binding stability and conformational dynamics over time .
Q. What structural modifications enhance enzyme inhibitory activity or selectivity?
Structure-activity relationship (SAR) studies suggest that substituting the benzyl group with electron-withdrawing groups (e.g., Cl, CF₃) improves binding affinity to targets like tyrosine kinases. Introducing heterocycles (e.g., thiazole, morpholine) into the phenyl ring modulates solubility and target specificity. Bioisosteric replacement of the urea moiety with thiourea or carbamate groups can alter metabolic stability .
Q. How do reaction conditions influence regioselectivity in multi-step syntheses?
Regioselectivity in cyclization or coupling steps depends on steric and electronic factors. For example, gold(I) catalysts favor 5-endo-dig cyclization of alkynyl thioanisoles to form benzothiophene cores. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can shift reaction pathways, minimizing byproducts like diastereomers or oligomers. Kinetic vs. thermodynamic control should be evaluated via time-resolved spectroscopy .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) and crystallographic evidence .
- Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading) and reduce experimental runs .
- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with cellular models (e.g., cancer cell lines) to confirm target engagement and cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
